molecular formula C11H11N B12816257 3-Methyl-7-vinyl-1H-indole

3-Methyl-7-vinyl-1H-indole

Cat. No.: B12816257
M. Wt: 157.21 g/mol
InChI Key: CAJVUVWRMGTNSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-7-vinyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their biological activity and are often used as building blocks in organic synthesis. The presence of a methyl group at the 3-position and a vinyl group at the 7-position makes this compound a unique compound with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-7-vinyl-1H-indole can be achieved through various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this compound, the starting materials would include a suitable methyl-substituted aldehyde or ketone and a vinyl-substituted phenylhydrazine .

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis using optimized reaction conditions to maximize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, can significantly impact the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-7-vinyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Methyl-7-vinyl-1H-indole has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Methyl-7-vinyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various enzymes and receptors, influencing biological processes. For example, indole derivatives are known to inhibit certain enzymes involved in cancer cell proliferation, making them potential candidates for anticancer drugs .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-7-vinyl-1H-indole is unique due to the presence of both a methyl group at the 3-position and a vinyl group at the 7-position. This combination of substituents imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

7-ethenyl-3-methyl-1H-indole

InChI

InChI=1S/C11H11N/c1-3-9-5-4-6-10-8(2)7-12-11(9)10/h3-7,12H,1H2,2H3

InChI Key

CAJVUVWRMGTNSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C(C=CC=C12)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.